
2-Methoxybenzoyl chloride
Overview
Description
2-Methoxybenzoyl chloride (CAS: 21615-34-9) is an aromatic acyl chloride with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol . It is characterized by a methoxy group (-OCH₃) at the ortho position relative to the carbonyl chloride moiety. This compound is a reactive intermediate widely used in organic synthesis, particularly for introducing the 2-methoxybenzoyl group into target molecules. Key physical properties include a density of 1.146 g/cm³, a boiling point of 128–129°C at 8 mmHg, and a refractive index of 1.5724 . Its moisture-sensitive nature necessitates careful handling under inert conditions .
This compound is employed in synthesizing bioactive molecules, such as steroidal 2-methoxybenzoates with antiproliferative activity against tumor cells and fluoroquinolone derivatives . Its synthesis typically involves treating 2-methoxybenzoic acid with thionyl chloride (SOCl₂), yielding the acyl chloride in high purity (95–97%) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybenzoyl chloride can be synthesized through the reaction of 2-methoxybenzoic acid with thionyl chloride. The reaction typically involves the following steps:
- Dissolve 2-methoxybenzoic acid in an appropriate solvent such as tetrahydrofuran.
- Add a catalytic amount of N,N-Dimethylformamide to the solution.
- Slowly add thionyl chloride to the mixture while maintaining the reaction temperature at room temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product through distillation or recrystallization to obtain this compound with a high yield .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .
Chemical Reactions Analysis
2-Methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under acidic or basic conditions to form esters.
Aromatic Compounds: Reacts in the presence of a Lewis acid catalyst such as aluminum chloride for Friedel-Crafts acylation.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Scientific Research Applications
2-Methoxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Used in the synthesis of intermediates for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include amines, alcohols, and aromatic compounds, which undergo acylation to form amides, esters, and ketones, respectively. The pathways involved in these reactions typically follow nucleophilic substitution mechanisms .
Comparison with Similar Compounds
Structural Analogs and Substituted Benzoyl Chlorides
Structurally related benzoyl chlorides differ in substituent type, position, and electronic effects. Key analogs include:
Key Structural Insights :
- Ortho substituents (e.g., 2-methoxy) introduce steric hindrance, slowing nucleophilic attacks compared to para or meta analogs .
- Electron-donating groups (e.g., -OCH₃) decrease electrophilicity of the carbonyl carbon, reducing reactivity toward nucleophiles compared to electron-withdrawing substituents .
Physicochemical Properties
Comparative data for selected benzoyl chlorides:
*Estimated based on structural similarity.
Key Observations :
- Higher molecular weight analogs (e.g., naphthoyl chloride) exhibit elevated boiling points and densities due to increased van der Waals interactions.
- Ortho substituents reduce symmetry, leading to lower melting points compared to para isomers.
Reactivity Trends :
- Electron-rich benzoyl chlorides (e.g., 2-methoxy) exhibit slower hydrolysis rates than electron-deficient analogs (e.g., nitro-substituted).
- Steric hindrance in ortho-substituted derivatives reduces acylation efficiency in bulky nucleophiles .
Comparison :
- Chlorinated analogs (e.g., 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride) may enhance cytotoxicity but lack reported biological data .
Biological Activity
2-Methoxybenzoyl chloride, also known as o-anisoyl chloride, is an aromatic acyl chloride with the molecular formula CHClO and a CAS number of 21615-34-9. It is primarily used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. This article focuses on its biological activity, including its pharmacological effects, potential therapeutic applications, and safety profile.
The compound has several notable physical properties:
- Molecular Weight : 170.6 g/mol
- Boiling Point : 128°C to 129°C at 8 mmHg
- Density : 1.146 g/cm³
- Flash Point : 84°C (184°F)
- Sensitivity : Moisture sensitive
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity, particularly in the context of its derivatives. One notable derivative, 2-methoxydiphenidine (MXP) , has been associated with uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist activity, similar to that of dissociative anesthetics like ketamine . This suggests that compounds derived from this compound may have potential as anesthetic agents or in treating certain neurological disorders.
Case Studies and Research Findings
-
Synthesis and Characterization of MXP :
- A study synthesized MXP from this compound and characterized it using various analytical techniques such as NMR and mass spectrometry. The synthesis yielded a hydrochloride salt with a notable purity level, confirming the compound's structural integrity .
- The pharmacological evaluation indicated that MXP shares psychopharmacological features with other NMDA antagonists, highlighting its potential utility in clinical settings .
-
Acylation Reactions :
- This compound has been utilized in Friedel-Crafts acylation reactions, demonstrating its ability to form complex organic compounds. For example, it was reacted with anisole to produce 4-methoxyacetophenone with high selectivity . This reaction showcases its utility in synthesizing compounds that may possess biological activity.
-
Enzymatic Inhibition Studies :
- Compounds derived from this compound have been evaluated for their inhibitory effects on enzymes such as butyrylcholinesterase. These studies indicate that certain derivatives can effectively inhibit enzyme activity, which is crucial for developing treatments for conditions like Alzheimer's disease .
Safety Profile
The safety profile of this compound indicates potential hazards associated with its handling:
- Hazard Classifications : Eye damage category 1, skin corrosion category 1B.
- Target Organs : Primarily affects the respiratory system.
- Precautionary Statements : Avoid inhalation and contact with skin; use appropriate personal protective equipment when handling.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Methoxybenzoyl chloride in academic research?
- The most common method involves reacting 2-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. A typical protocol uses a 1:10 molar ratio of acid to SOCl₂, heated for 3–4 hours until gas evolution ceases. Excess SOCl₂ is removed via distillation, yielding the product as a pale yellow oil with ~95% purity. This method is scalable and avoids hazardous solvents .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. Key peaks include δ ~3.9 ppm (methoxy protons) and carbonyl signals at δ ~165–170 ppm in ¹³C NMR .
- Infrared (IR) Spectroscopy : Confirm the presence of the acyl chloride group (C=O stretch at ~1770–1800 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- Purity Assessment : Use thin-layer chromatography (TLC) with ethyl acetate/hexane systems or GC-MS for volatile impurities.
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and sealed goggles. Use a fume hood to avoid inhalation of vapors .
- Storage : Keep in a tightly sealed container under anhydrous conditions (e.g., desiccator) to prevent hydrolysis. Store away from moisture and bases .
- Emergency Procedures : For skin contact, rinse immediately with water for ≥15 minutes. For spills, neutralize with sodium bicarbonate and collect residues mechanically .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Catalytic Additives : Use a catalytic amount of DMF to accelerate the reaction and reduce side products like dimerization .
- Temperature Control : Maintain reflux temperature (70–80°C) to ensure complete conversion while avoiding decomposition.
- Solvent-Free Systems : Avoid solvents to simplify purification and improve yield .
Q. How can discrepancies in NMR data for this compound derivatives be resolved?
- Dynamic Effects : Acyl chlorides may exhibit tautomerism or solvent interactions. Use deuterated chloroform (CDCl₃) for consistency and compare with literature data .
- Impurity Identification : Perform column chromatography or recrystallization to isolate pure fractions, then re-analyze. Consider HSQC or COSY NMR for complex mixtures .
Q. How does the methoxy group influence reactivity in nucleophilic acyl substitution?
- The electron-donating methoxy group at the ortho or para position activates the aromatic ring, enhancing electrophilicity at the carbonyl carbon. This increases reactivity toward nucleophiles (e.g., amines, alcohols) but may also promote hydrolysis if moisture is present .
Q. What stability considerations apply to this compound under different storage conditions?
- Hydrolysis Sensitivity : The compound decomposes in humid environments, forming 2-methoxybenzoic acid. Monitor purity via TLC or IR for OH stretches (~2500–3500 cm⁻¹) .
- Long-Term Storage : Store under inert gas (argon/nitrogen) at –20°C. Use molecular sieves to absorb residual moisture .
Q. How can this compound be utilized to design bioactive compounds?
- Antiproliferative Agents : React with sterols (e.g., cholesterol) to form esters, which disrupt cancer cell membranes. For example, 7-substituted ster-3-yl 2-methoxybenzoates showed selective activity against CNE-2 and HepG2 cells .
- Antimicrobial Derivatives : Couple with flavonoid cores (e.g., 2-hydroxyacetophenone) to create propanedione derivatives with activity against Streptococcus mutans .
Q. Data Contradictions and Recommendations
- Stability Data : While some SDS sheets report stability under dry conditions , others lack explicit data . Validate stability via accelerated aging tests (e.g., 40°C/75% RH for 1 week).
- Synthetic Yields : Yields ≥95% are reported in controlled lab settings , but scale-up may require adjustments (e.g., slower SOCl₂ addition to control exothermic reactions).
Properties
IUPAC Name |
2-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNHSEZOLFEFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885169 | |
Record name | Benzoyl chloride, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21615-34-9, 1300-64-7 | |
Record name | 2-Methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21615-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anisoyl chloride (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anisoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021615349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Anisoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3HW7ZFD8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.